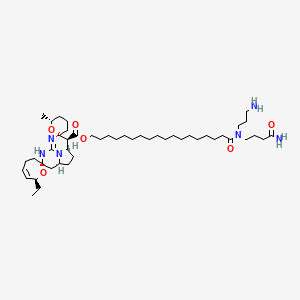
Crambescidin 826
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Crambescidin 826 is an organic heteropentacyclic guanidine alkaloid isolated from maringe sponge Monanchora sp. It exhibits anti-HIV-1 and anti-HSV-1 activity. It has a role as an anti-HIV-1 agent, an anti-HSV-1 agent and a marine metabolite. It is a member of guanidines, an alkaloid, a carboxylic ester, a spiro compound, an organic heteropentacyclic compound, a primary amino compound and a monocarboxylic acid amide.
Aplicaciones Científicas De Investigación
Antiviral Properties
Crambescidin 826 has been investigated for its antiviral potential, especially against SARS-CoV-2 and HIV-1.
- SARS-CoV-2 : A study conducted virtual screening to evaluate the binding affinities of this compound against several viral proteins. The results indicated that this compound exhibited significant binding affinities with the COVID-19 main protease (ΔG = -7.99 kcal/mol) and nucleocapsid phosphoprotein (ΔG = -6.95 kcal/mol) . These findings suggest that this compound could serve as a lead compound for developing antiviral agents targeting COVID-19.
- HIV-1 : this compound has also shown inhibitory effects on HIV-1 fusion. In vitro studies reported an IC50 value ranging from 1 to 3 μM, indicating its potential as an antiviral agent against HIV . The mechanism involves the inhibition of the envelope-mediated fusion process, which is critical for viral entry into host cells.
Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines.
- Cytotoxicity Studies : Research indicates that this compound exhibits moderate cytotoxicity against human epidermoid carcinoma A431 cells, with IC50 values around 2.5 μM . This activity suggests potential applications in cancer therapy, particularly in targeting tumor cells while sparing normal cells.
Antimicrobial and Antifungal Activity
The compound has also been evaluated for its antimicrobial properties.
- Antifungal Activity : this compound has shown effectiveness against fungal pathogens such as Phytophthora capsici, a plant pathogen responsible for significant agricultural losses. The compound displayed higher antifungal activity compared to other tested crambescidins .
Binding Affinity and Molecular Dynamics
To further understand the interactions of this compound with viral proteins, molecular dynamics simulations were performed.
- Molecular Dynamics Simulations : These studies confirmed stable binding interactions of this compound with its targets over a simulation period of 100 ns. This stability is crucial for assessing the feasibility of developing it into a therapeutic agent .
Summary Table of Biological Activities
Propiedades
Fórmula molecular |
C47H82N6O6 |
|---|---|
Peso molecular |
827.2 g/mol |
InChI |
InChI=1S/C47H82N6O6/c1-3-39-25-18-19-30-46(59-39)36-38-28-29-40-43(47(31-21-24-37(2)58-47)51-45(50-46)53(38)40)44(56)57-35-20-16-14-12-10-8-6-4-5-7-9-11-13-15-17-27-42(55)52(34-23-32-48)33-22-26-41(49)54/h18,25,37-40,43H,3-17,19-24,26-36,48H2,1-2H3,(H2,49,54)(H,50,51)/t37-,38+,39+,40-,43-,46+,47-/m1/s1 |
Clave InChI |
FIZFMEDRNMJYPL-XMXBVVCASA-N |
SMILES |
CCC1C=CCCC2(O1)CC3CCC4N3C(=NC5(C4C(=O)OCCCCCCCCCCCCCCCCCC(=O)N(CCCC(=O)N)CCCN)CCCC(O5)C)N2 |
SMILES isomérico |
CC[C@H]1C=CCC[C@]2(O1)C[C@@H]3CC[C@H]4N3C(=N[C@]5([C@H]4C(=O)OCCCCCCCCCCCCCCCCCC(=O)N(CCCC(=O)N)CCCN)CCC[C@H](O5)C)N2 |
SMILES canónico |
CCC1C=CCCC2(O1)CC3CCC4N3C(=NC5(C4C(=O)OCCCCCCCCCCCCCCCCCC(=O)N(CCCC(=O)N)CCCN)CCCC(O5)C)N2 |
Sinónimos |
crambescidin 826 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















